S-Isobutyl chlorothioformate
CAS No.: 14100-99-3
Cat. No.: VC20973918
Molecular Formula: C5H9ClOS
Molecular Weight: 152.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14100-99-3 |
|---|---|
| Molecular Formula | C5H9ClOS |
| Molecular Weight | 152.64 g/mol |
| IUPAC Name | S-(2-methylpropyl) chloromethanethioate |
| Standard InChI | InChI=1S/C5H9ClOS/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 |
| Standard InChI Key | COAWFKOHQQDMBK-UHFFFAOYSA-N |
| SMILES | CC(C)CSC(=O)Cl |
| Canonical SMILES | CC(C)CSC(=O)Cl |
Introduction
Physical and Chemical Properties
Structural Identification
S-Isobutyl chlorothioformate is characterized by the following identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 14100-99-3 |
| Molecular Formula | C₅H₉ClOS |
| Molecular Weight | 152.64 g/mol |
| European Community Number | 624-029-9 |
| Synonyms | S-(2-methylpropyl) chloromethanethioate, S-(2-Methylpropyl) carbonochloridothioate |
The compound features a chlorothioformate functional group with the isobutyl moiety attached to the sulfur atom rather than oxygen, which is the case with its analog isobutyl chloroformate .
Physical Characteristics
While limited specific physical data is available for S-Isobutyl chlorothioformate in the search results, its properties can be partially inferred from its structure and relationships to similar compounds. The sulfur substitution typically confers different physical properties compared to oxygen analogs, including differences in stability, boiling point, and solubility parameters.
Reaction Mechanisms and Chemical Behavior
Solvolysis Pathways
One of the most studied aspects of S-Isobutyl chlorothioformate is its solvolysis behavior. Research has demonstrated that S-Isobutyl chlorothioformate undergoes solvolysis primarily through an ionization mechanism, unlike its oxygen-containing counterpart .
The solvolysis of S-Isobutyl chlorothioformate is highly solvent-dependent:
-
In solvents with high ionizing power (e.g., 97% trifluoroethanol), ionization dominates, as indicated by a sensitivity parameter (m) of approximately 0.72 .
-
In highly nucleophilic solvents (e.g., 100% methanol or ethanol), the reaction may shift toward a nucleophilic attack mechanism .
Comparison with Chloroformate Counterparts
A key difference between S-Isobutyl chlorothioformate and Isobutyl chloroformate lies in their preferred reaction mechanisms:
| Compound | Dominant Mechanism in Most Solvents | Sensitivity to Nucleophilicity (l) | Sensitivity to Ionizing Power (m) |
|---|---|---|---|
| S-Isobutyl chlorothioformate | Ionization | 0.38 (approximate) | 0.72 (approximate) |
| Isobutyl chloroformate | Addition-Elimination/Ionization (dual pathway) | 1.35-1.65 in A-E pathway, 0.28 in I pathway | 0.40-0.58 in A-E pathway, 0.59 in I pathway |
This difference can be attributed to the mechanistic effect of sulfur substitution. The greater polarizability and lower electronegativity of sulfur enhance stabilization of the thiocarboxylium ion (C=S⁺-Cl), favoring ionization. In contrast, oxygen's higher electronegativity in chloroformates destabilizes the carboxylium ion (C=O⁺-Cl), often promoting concerted addition-elimination pathways with nucleophilic attack at the carbonyl carbon .
Mechanistic Studies on Chlorothioformates
Extended Grunwald-Winstein Equation Analysis
Research utilizing the extended Grunwald-Winstein equation has provided significant insights into the solvolysis mechanisms of S-Isobutyl chlorothioformate and related compounds . The equation correlates solvolysis rates with solvent parameters:
log(k/k₀) = lN + mY + c
Where:
-
k = rate constant in a given solvent
-
k₀ = rate constant in a reference solvent
-
N = solvent nucleophilicity parameter
-
Y = solvent ionizing power parameter
-
l = sensitivity to nucleophilicity
-
m = sensitivity to ionizing power
-
c = constant
Studies have shown that chlorothioformates, including S-Isobutyl chlorothioformate, exhibit tangible l values coupled with negative entropies of activation, indicating a favorable predisposition toward modest rear-side nucleophilic solvation of a developing carbocation .
Temperature Effects and Activation Parameters
While specific data for S-Isobutyl chlorothioformate is limited, comparative studies with related compounds suggest that temperature-dependent kinetic studies could yield activation parameters that further support the ionization mechanism. The enthalpy (ΔH≠) and entropy (ΔS≠) of activation values obtained from Arrhenius plots would be valuable for mechanistic interpretations .
Applications in Organic Synthesis
General Applications
S-Isobutyl chlorothioformate serves primarily as a reagent in organic synthesis . Its unique reactivity profile makes it suitable for various transformations:
-
Introduction of thiol groups into molecules
-
Creation of thiocarbamates and other sulfur-containing compounds
-
Serving as an intermediate in the synthesis of more complex molecules
Comparative Solvolysis Behavior
Structure-Reactivity Relationships
Research findings demonstrate that subtle structural modifications can significantly impact the reactivity and mechanism of chlorothioformates. The relationship between structure and reactivity follows these general trends:
-
Electron-withdrawing substituents on the alkyl group tend to favor addition-elimination pathways
-
Electron-donating substituents favor ionization pathways
-
The position of substituents relative to the reaction center affects their influence on mechanism
Research Directions and Future Perspectives
Current Research Focus
Current research on S-Isobutyl chlorothioformate and related compounds focuses on:
-
Detailed mechanistic studies to better understand solvolysis pathways
-
Application in specialized organic transformations
-
Development of new synthetic methodologies utilizing its unique reactivity
-
Comparative studies with other chloroformate and chlorothioformate derivatives
Future Research Opportunities
Several promising research directions might include:
-
Development of asymmetric synthetic applications
-
Exploration of catalytic processes involving S-Isobutyl chlorothioformate
-
More comprehensive physical characterization studies
-
Investigation of potential applications in materials science
-
Computational studies to further elucidate reaction mechanisms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume